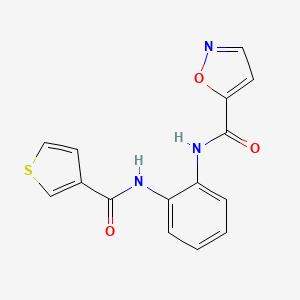

N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and applications. This compound features a unique structure combining a thiophene ring, an isoxazole ring, and a carboxamide group, making it a valuable subject for various studies in medicinal chemistry and related fields.

作用機序

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties .

Mode of Action

Isoxazole and thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function .

Biochemical Pathways

Thiophene derivatives are known to have diverse applications in medicinal chemistry and material science, suggesting they may affect a variety of biochemical pathways .

Result of Action

Thiophene derivatives are known to have a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide typically involves the reaction of (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide with araldoxime in the presence of CTAB and iodosobenzene in a water medium at ambient temperature . This method is part of a broader category of metal-free synthetic routes to isoxazoles, which are preferred due to their eco-friendly nature and reduced toxicity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.

化学反応の分析

Types of Reactions

N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group would produce the corresponding amine.

科学的研究の応用

Anti-inflammatory Properties

Research indicates that compounds containing thiophene and isoxazole moieties can act as inhibitors of the IκB kinase (IKK-2) enzyme, which plays a crucial role in the NF-κB signaling pathway. This pathway is involved in inflammatory responses and immune system regulation. Inhibition of IKK-2 can be beneficial in treating various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis .

Anticancer Activity

N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide has shown promise in cancer research. Isoxazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. For instance, studies have demonstrated that certain isoxazole derivatives can significantly downregulate phosphorylated STAT3, a target for chemotherapeutic drugs . The compound's structure suggests potential interactions that could inhibit cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Isoxazoles have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of thiophene enhances the lipid solubility of these compounds, potentially increasing their efficacy against microbial membranes .

Case Study: Anticancer Activity

A study focusing on the synthesis and evaluation of isoxazole derivatives found that certain compounds exhibited IC50 values as low as 0.04 µM against human leukemia cells (K562), indicating potent anticancer activity . This suggests that this compound could be a candidate for further development in cancer therapeutics.

Case Study: Anti-inflammatory Effects

In a recent investigation into thiophene carboxamide compounds, it was revealed that these compounds could effectively inhibit IKK-2 activity, leading to reduced inflammation in animal models of arthritis . The implications for treating chronic inflammatory conditions are significant, supporting the potential therapeutic use of this compound.

Comparative Analysis of Isoxazole Derivatives

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 0.04 | K562 leukemia cells |

| 5-(heteroaryl)isoxazoles | Antibacterial | - | E. coli, S. aureus |

| Other isoxazole derivatives | Anti-inflammatory | - | IKK-2 |

類似化合物との比較

Similar Compounds

Similar compounds to N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide include other isoxazole derivatives and thiophene-based compounds. Examples include:

- N-(arylethenesulfonyl)thiophene-2-carboxamide

- 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole

Uniqueness

What sets this compound apart is its combination of the thiophene and isoxazole rings with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

生物活性

N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide, with the CAS number 1207049-07-7, is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N3O3S, with a molecular weight of 313.3 g/mol. The compound features a thiophene ring, an isoxazole ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves the reaction of (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide with araldoxime in the presence of CTAB and iodosobenzene in an aqueous medium at ambient temperature. This synthetic route is notable for its efficiency and the potential for scalability in industrial applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. A related compound from the same class demonstrated significant cytotoxicity against colon cancer cell lines (CT-26 and colon 38), with an IC50 value of 2.5 µg/mL . The mechanism of action appears to involve the inhibition of the JAK3/STAT3 signaling pathway, which is crucial for tumor growth and survival. Flow cytometric analysis indicated that cell death induced by these compounds was primarily necrotic rather than apoptotic .

Anti-inflammatory Activity

Isoxazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown potential as TNF-α inhibitors, which are critical in mediating inflammatory responses . The inhibition of this cytokine can be beneficial in treating various inflammatory diseases.

Antimicrobial Effects

Additionally, there is emerging evidence suggesting that isoxazole derivatives may possess antimicrobial properties. For instance, studies have indicated that certain isoxazoles can inhibit the growth of Mycobacterium tuberculosis strains, making them promising candidates for developing new antitubercular agents .

Case Studies and Research Findings

Several case studies illustrate the biological activities of related compounds:

- Anticancer Activity : A study on N-phenyl-5-carboxamidyl isoxazoles demonstrated significant anticancer effects against various solid tumors, with specific focus on down-regulating STAT3 phosphorylation in colon cancer cells .

- Cytotoxic Mechanisms : Research involving trisubstituted isoxazoles showed that certain derivatives could induce apoptosis and cell cycle arrest in HL-60 cells by altering the expression levels of key regulatory proteins such as Bcl-2 and p21^WAF-1 .

- Inflammation Modulation : Thiophene carboxamide compounds were identified as inhibitors of IKK-2, which plays a role in NF-kB signaling pathways associated with inflammation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | Structure | Anticancer (IC50 = 2.5 µg/mL) |

| N-(arylethenesulfonyl)thiophene-2-carboxamide | Structure | Anti-inflammatory |

| N-(phenyl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole | Structure | Antimicrobial against M. tuberculosis |

特性

IUPAC Name |

N-[2-(thiophene-3-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c19-14(10-6-8-22-9-10)17-11-3-1-2-4-12(11)18-15(20)13-5-7-16-21-13/h1-9H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEKKEQNVPDOIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CSC=C2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。